1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a thiadiazole ring, a thiolane ring, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The process may start with the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds. The thiolane ring can be introduced via nucleophilic substitution reactions, and the diazepane ring can be formed through cyclization reactions involving diamines and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole derivatives: Known for their biological activities.
Thiolane derivatives: Often used in the synthesis of sulfur-containing compounds.
Diazepane derivatives: Commonly found in medicinal chemistry for their pharmacological properties.
Uniqueness
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the combination of its three distinct ring systems, which may confer unique chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c1-10-12(20-15-14-10)13(18)17-5-2-4-16(6-7-17)11-3-8-19-9-11/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGDPPJBOTUHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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